![molecular formula C27H19N3O4 B2703784 (Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide CAS No. 444654-01-7](/img/structure/B2703784.png)
(Z)-2-Cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide
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Overview
Description
Scientific Research Applications
a. Targeted Cancer Therapy: The compound’s unique structure suggests it could serve as a targeted therapy for specific cancer types. Researchers are investigating its effects on cancer cell proliferation, apoptosis, and tumor growth inhibition.
b. Anti-Inflammatory Properties: Inflammation plays a crucial role in various diseases. “EN300-18217108” may act as an anti-inflammatory agent by modulating key pathways. Researchers are exploring its effects on inflammatory markers and cytokines.
c. Kinase Inhibition: The compound’s nitrile group suggests it might inhibit kinases involved in cell signaling pathways. Kinase inhibitors are essential for treating diseases like cancer and autoimmune disorders.
Organic Synthesis and Chemical Methodology
“EN300-18217108” has implications beyond medicine:
a. Nitrogen Atom Deletion: Inspired by recent work by Prof. Levin and colleagues , this compound could be used as a “nitrogen-deleting” reagent. It enables skeletal editing of organic molecules by selectively removing nitrogen atoms.
b. Catalyst Development: Researchers are investigating whether “EN300-18217108” can serve as a catalyst or ligand in various chemical transformations. Its unique structure may enable novel catalytic reactions.
Conclusion
“EN300-18217108” holds promise across diverse scientific fields, from medicine to organic synthesis and computational chemistry. Its multifaceted applications warrant further investigation and validation in experimental settings . 🌟
Mechanism of Action
Future Directions
Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the known biological activities of chalcones . Additionally, studies could also aim to optimize its synthesis process and further investigate its physical and chemical properties.
properties
IUPAC Name |
(Z)-2-cyano-3-[4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N3O4/c28-17-22(27(31)29-25-10-3-4-11-26(25)30(32)33)16-19-12-14-23(15-13-19)34-18-21-8-5-7-20-6-1-2-9-24(20)21/h1-16H,18H2,(H,29,31)/b22-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMASAKRTYCNKGD-JWGURIENSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)C=C(C#N)C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)/C=C(/C#N)\C(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-{4-[(naphthalen-1-yl)methoxy]phenyl}-N-(2-nitrophenyl)prop-2-enamide |
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